molecular formula C14H10F2O2 B6398046 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261924-89-3

4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398046
CAS RN: 1261924-89-3
M. Wt: 248.22 g/mol
InChI Key: HMNKCJLRYPMMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid (FFMPA) is an organic compound with a molecular formula of C10H7FO3. It is a colorless solid and is soluble in organic solvents such as ether and acetone. FFMPA is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries. It can be used as an intermediate in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in research and development. FFMPA is also used in the synthesis of drugs and other pharmaceutical products.

Mechanism of Action

4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% can act as a catalyst in a range of reactions. In the Wittig reaction, 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% acts as a catalyst by forming a complex with the phosphonium salt, allowing the reaction to proceed. In the Friedel-Crafts reaction, 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% acts as a catalyst by forming a complex with the alkyl halide, allowing the reaction to proceed. In the Suzuki reaction, 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% acts as a catalyst by forming a complex with the organoboron compound, allowing the reaction to proceed.
Biochemical and Physiological Effects
4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It has also been shown to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. It is also a versatile compound, with a wide range of applications in the chemical and pharmaceutical industries. The main limitation of using 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

Future research on 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% could focus on its potential applications in the pharmaceutical and chemical industries. It could also be used as a catalyst in a range of reactions, such as the Wittig reaction, the Friedel-Crafts reaction, and the Suzuki reaction. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95%. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95%.

Synthesis Methods

4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the Wittig reaction, the Friedel-Crafts reaction, and the Suzuki reaction. The Wittig reaction is a type of reaction in which a phosphonium salt is converted into an alkene. The Friedel-Crafts reaction is a type of reaction in which an aromatic compound is reacted with an alkyl halide to produce an alkyl-substituted aromatic compound. The Suzuki reaction is a type of reaction in which an organoboron compound is reacted with an organic halide to produce an alkenyl boron compound.

Scientific Research Applications

4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is widely used in scientific research, particularly in the fields of organic chemistry and pharmaceuticals. It can be used as a reagent in the synthesis of a variety of compounds, including drugs, catalysts, and intermediates. 4-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% can also be used as a catalyst in a range of reactions, including the Wittig reaction, the Friedel-Crafts reaction, and the Suzuki reaction. It can also be used in the synthesis of organic compounds, including polymers, dyes, and pigments.

properties

IUPAC Name

4-fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(13(16)6-8)12-7-9(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKCJLRYPMMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689193
Record name 2',5-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-89-3
Record name 2',5-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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